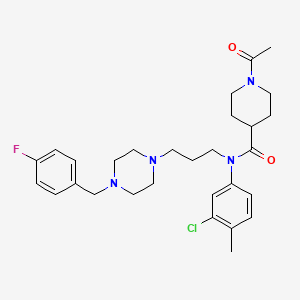![molecular formula C21H21ClF2O4S B10752618 3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752618.png)
3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid is a compound of significant interest in the field of medicinal chemistry. This compound is known for its complex structure, featuring a sulfonyl group and multiple aromatic substitutions, which contributes to its distinct chemical properties and potential therapeutic applications.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Preparation of the cyclohexyl ring with the necessary stereochemistry.
Introduction of the 4-chlorophenyl and 2,5-difluorophenyl groups via electrophilic aromatic substitution.
Addition of the sulfonyl group through sulfonation reactions.
Attachment of the propanoic acid moiety through esterification and subsequent hydrolysis.
Industrial Production Methods
Scaling up the synthesis for industrial production often requires optimizing reaction conditions to maximize yield and purity. This includes using high-efficiency catalysts, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: : The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: : The aromatic rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: : Halogenating agents like bromine or chlorine, and nucleophiles such as hydroxide ions.
Major Products Formed
Oxidation products may include sulfoxides or sulfones.
Reduction may yield alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential effects on biological systems, particularly in enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to modulate specific biochemical pathways.
Industry: : Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid exerts its effects involves binding to molecular targets such as enzymes or receptors. The compound's unique structure allows it to interact with these targets through specific non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, such as other sulfonyl-containing cyclohexyl derivatives, 3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid stands out due to its specific substitution pattern on the aromatic rings. This gives it unique chemical properties and potential for selective biological activity.
Similar Compounds
4-chlorophenylsulfonyl-3-cyclohexylpropanoic acid
2,5-difluorophenylsulfonyl-3-cyclohexylpropanoic acid
3-(4-methylphenylsulfonyl)-3-(2,5-dichlorophenyl)cyclohexyl]propanoic acid
These compounds share structural similarities but differ in their substitution patterns, leading to variations in their chemical and biological properties.
Wouldn't it be fascinating to delve deeper into the specific applications in medicinal chemistry?
Eigenschaften
Molekularformel |
C21H21ClF2O4S |
|---|---|
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid |
InChI |
InChI=1S/C21H21ClF2O4S/c22-15-4-7-17(8-5-15)29(27,28)21(18-12-16(23)6-9-19(18)24)11-1-2-14(13-21)3-10-20(25)26/h4-9,12,14H,1-3,10-11,13H2,(H,25,26)/t14-,21-/m1/s1 |
InChI-Schlüssel |
HMVCACBDXIUZTM-SPLOXXLWSA-N |
Isomerische SMILES |
C1C[C@@H](C[C@](C1)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)CCC(=O)O |
Kanonische SMILES |
C1CC(CC(C1)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10752575.png)

![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752588.png)
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide](/img/structure/B10752589.png)

![[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752594.png)
![(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid](/img/structure/B10752603.png)
![(E)-6-[(4Z)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752610.png)


